![molecular formula C20H22N4O2S B2781672 (E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(diethylamino)benzylidene)acetohydrazide CAS No. 326887-02-9](/img/structure/B2781672.png)
(E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(diethylamino)benzylidene)acetohydrazide
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Overview
Description
(E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(diethylamino)benzylidene)acetohydrazide is a useful research compound. Its molecular formula is C20H22N4O2S and its molecular weight is 382.48. The purity is usually 95%.
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Biological Activity
The compound (E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(diethylamino)benzylidene)acetohydrazide is a derivative of benzoxazole known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, particularly focusing on its neuroprotective and antimicrobial effects.
1. Synthesis of the Compound
The synthesis of this compound involves several steps, typically starting from 2-aminophenol. The process includes the formation of the benzoxazole ring and subsequent reactions to introduce the thioether and hydrazide functionalities. The compound can be characterized using techniques such as NMR and IR spectroscopy, as well as single-crystal X-ray diffraction for structural confirmation.
2.1 Neuroprotective Effects
Recent studies have demonstrated that derivatives of benzoxazole exhibit significant neuroprotective activities, particularly against β-amyloid (Aβ)-induced neurotoxicity in PC12 cells. For instance, compounds similar to this compound have shown the ability to:
- Reduce Apoptosis : They promote cell survival by inhibiting apoptosis pathways activated by Aβ exposure.
- Modulate Signaling Pathways : These compounds enhance the phosphorylation of Akt and GSK-3β while decreasing NF-κB expression, which is crucial in neurodegenerative processes related to Alzheimer’s disease .
2.2 Antimicrobial Activity
The antimicrobial properties of benzoxazole derivatives have been extensively studied. The compound has shown promising results against various bacterial strains:
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | S. aureus | 20 |
E. coli | 18 | |
Amoxicillin | S. aureus | 30 |
Amoxicillin | E. coli | 27 |
These results indicate that this compound exhibits comparable or superior antibacterial activity compared to standard antibiotics like amoxicillin .
3. Case Studies and Research Findings
Several studies have highlighted the biological efficacy of similar compounds:
- Neuroprotection in Alzheimer's Models : A study reported that a benzoxazole derivative significantly reduced Aβ-induced toxicity in neuronal cells, leading to improved cell viability and reduced tau hyperphosphorylation .
- Antimicrobial Efficacy : In vitro tests demonstrated that benzoxazole derivatives possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 250 µg/ml to as low as 7.81 µg/ml .
- Mechanistic Insights : Research has indicated that these compounds may inhibit critical enzymes involved in neurodegeneration and bacterial growth, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), showcasing their potential as therapeutic agents for cognitive disorders and infections .
4. Conclusion
The compound this compound represents a promising candidate in medicinal chemistry due to its neuroprotective and antimicrobial properties. Ongoing research is necessary to further elucidate its mechanisms of action and optimize its efficacy for clinical applications.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of (E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(diethylamino)benzylidene)acetohydrazide exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate potent activity against a range of bacterial and fungal strains. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways, making these compounds candidates for developing new antimicrobial agents .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit the proliferation of cancer cells, particularly breast cancer cell lines, with IC50 values indicating effective cytotoxicity. The presence of the benzo[d]oxazole moiety is thought to contribute to its ability to induce apoptosis in cancer cells .
Other Therapeutic Applications
Beyond antimicrobial and anticancer activities, this compound may have applications in other therapeutic areas such as:
- Anti-inflammatory agents : Compounds with similar structures have shown potential in reducing inflammation through various biochemical pathways.
- Antioxidant properties : Some derivatives are being explored for their ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases .
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound:
- Antimicrobial Efficacy :
- Anticancer Activity :
- Analytical Applications :
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-3-24(4-2)16-11-9-15(10-12-16)13-21-23-19(25)14-27-20-22-17-7-5-6-8-18(17)26-20/h5-13H,3-4,14H2,1-2H3,(H,23,25)/b21-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFLDRLSHDUTNZ-FYJGNVAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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